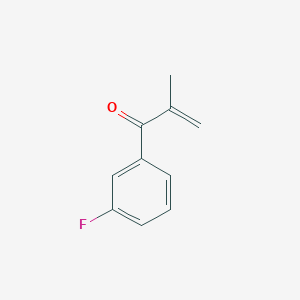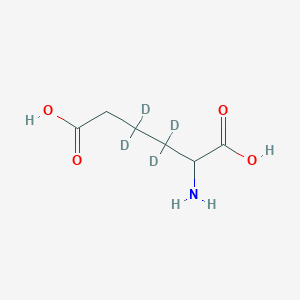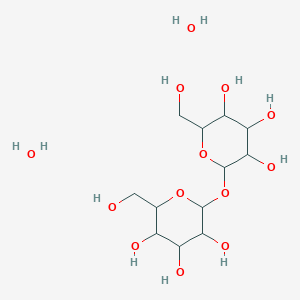![molecular formula C27H36O4 B13706723 Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two tert-butyl groups attached to benzyl moieties, which are further connected to a malonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate typically involves the reaction of dimethyl malonate with 4-(tert-butyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The presence of tert-butyl groups can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the bulky tert-butyl groups.
Diethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate: An analog with ethyl ester groups instead of methyl, which may exhibit different solubility and reactivity.
Bis(4-tert-butylphenyl)methane: A structurally related compound with similar steric properties but different functional groups.
Uniqueness
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate is unique due to the presence of both tert-butyl groups and malonate ester functionalities. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C27H36O4 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
dimethyl 2,2-bis[(4-tert-butylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C27H36O4/c1-25(2,3)21-13-9-19(10-14-21)17-27(23(28)30-7,24(29)31-8)18-20-11-15-22(16-12-20)26(4,5)6/h9-16H,17-18H2,1-8H3 |
Clave InChI |
XELWRJGLAWLAEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)



![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)


![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)

![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)

![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)
